molecular formula C11H11N3O2 B2772781 5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1538737-34-6

5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2772781
CAS No.: 1538737-34-6
M. Wt: 217.228
InChI Key: FOPYQPOZAUDDMF-UHFFFAOYSA-N
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Description

5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazines with carbonyl compounds. One common method includes the reaction of 1-(pyridin-2-ylmethyl)hydrazine with 3-methyl-2-pyrazoline-5-one under acidic conditions . The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole N-oxides, alcohols, aldehydes, and various substituted pyrazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target proteins . This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the pyridin-2-ylmethyl group, which enhances its binding affinity and specificity towards certain biological targets. This structural feature distinguishes it from other pyrazole derivatives and contributes to its diverse applications in scientific research .

Properties

IUPAC Name

5-methyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-6-10(11(15)16)13-14(8)7-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPYQPOZAUDDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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